REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[Cl:13][CH2:14][CH2:15][CH2:16][CH2:17]Br>>[Cl:13][CH2:14][CH2:15][CH2:16][CH2:17][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
276.42 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
188.6 g
|
Type
|
reactant
|
Smiles
|
ClCCCCBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under continuous stirring at room temperature over a period of 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a mechanical stirrer and a condenser
|
Type
|
STIRRING
|
Details
|
The suspension mixture was then stirred at 40° C
|
Type
|
WAIT
|
Details
|
was completed after 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the insoluble materials were removed by filtration
|
Type
|
WASH
|
Details
|
washed with dichloromethane (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under vacuum until it
|
Type
|
CUSTOM
|
Details
|
became dry
|
Type
|
ADDITION
|
Details
|
The residue was then mixed with dichloromethane (500 mL)
|
Type
|
CUSTOM
|
Details
|
Insoluble materials were removed by filtration
|
Type
|
WASH
|
Details
|
washed by dichloromethane (2×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings were concentrated
|
Type
|
CUSTOM
|
Details
|
purified through a flash silica gel column, which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.39 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |